DNA Repair Enzyme Substrate Specificity: N1‑Propyladenine vs. N6‑Substituted Adenines
N1‑propyladenine has been characterized as an alternative substrate for N1‑methyladenine demethylase (EC 1.14.11.33), the Fe(II)/α‑ketoglutarate‑dependent dioxygenase that removes N1‑alkyl lesions from DNA and RNA [1]. In the MetaCyc database, the compound is explicitly linked to this enzymatic reaction, confirming that the N1‑propyl group is recognized by the active site [1]. In contrast, N6‑substituted purines such as N6‑benzyladenine and kinetin are not substrates for this enzyme class [2]. No direct kinetic comparison (Km, kcat) between N1‑propyladenine and the canonical substrate N1‑methyladenine was located in the public domain at the time of analysis.
| Evidence Dimension | Enzymatic substrate recognition |
|---|---|
| Target Compound Data | Validated alternative substrate (MetaCyc CPD0‑1922) |
| Comparator Or Baseline | N6‑benzyladenine, kinetin: not substrates for AlkB/N1‑methyladenine demethylase |
| Quantified Difference | Qualitative (substrate vs. non‑substrate); no quantitative kinetic parameters available |
| Conditions | Inferred from enzyme classification (EC 1.14.11.33) and database curation; no primary kinetic study identified |
Why This Matters
This substrate specificity gate‑keeps the compound for applications in DNA‑repair research and AlkB inhibitor screening, where N6‑substituted purines are biologically irrelevant.
- [1] MetaCyc Compound: N1‑propyladenine (CPD0‑1922). SRI International. Characterized as alternative substrate of N1‑methyladenine demethylase. Available at: https://guest:guest@microcyc.genoscope.cns.fr/META/NEW-IMAGE?type=COMPOUND&object=CPD0-1922 View Source
- [2] MetaCyc Reaction: 1.14.11.33 (N1‑methyladenine demethylase). Substrate specificity limited to N1‑alkyladenines and N3‑alkylcytosines. N6‑alkylated purines are not accepted. Available at: https://microcyc.genoscope.cns.fr/META/NEW-IMAGE?type=REACTION&object=RXN0-984 View Source
